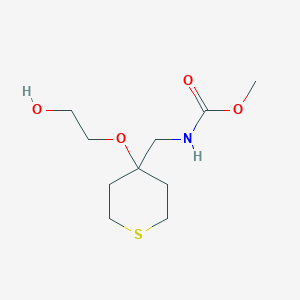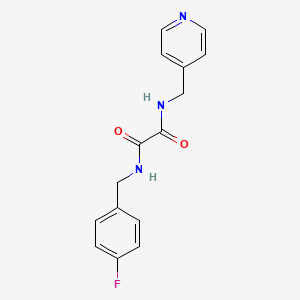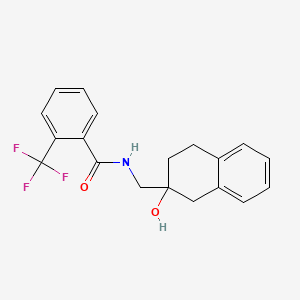
4-Fluoronaphthalene-1,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoronaphthalene-1,6-diol (FND) is a novel compound that has been studied for its potential applications in a variety of scientific fields. It is a derivative of naphthalene, a highly aromatic hydrocarbon found in coal tar and petroleum. FND has been studied for its potential as a pharmaceutical, environmental, and industrial agent.
Wissenschaftliche Forschungsanwendungen
Fungal Metabolism Studies
4-Fluoronaphthalene-1,6-diol and its derivatives have been studied in the context of fungal metabolism. Research by Cerniglia et al. (1984) focused on the metabolism of 1-fluoronaphthalene by the fungus Cunninghamella elegans, revealing its oxidation predominantly at specific positions to form various derivatives including 4-hydroxy-1-fluoronaphthalene. This study provides insights into the stereoselective metabolism of fluoro-substituted naphthalenes by fungal systems (Cerniglia et al., 1984).
Fluorescent Probe Development
Another application is in the development of fluorescent probes. For instance, Prendergast et al. (1983) synthesized and characterized 6-acryloyl-2-dimethylaminonaphthalene (Acrylodan), which selectively labels thiol moieties in proteins. This agent is sensitive to solvent polarity and enhances quantum yield upon reaction with thiols (Prendergast et al., 1983).
Chemical Synthesis and Analysis
In chemical synthesis, derivatives of this compound are used in various reactions. Zhu Zhijian et al. (2007) reported a convergent synthesis of 8-fluoronaphthalen-1-ylamine, overcoming scale-up challenges in existing methods. This demonstrates the chemical utility of fluoro-naphthalene derivatives in organic synthesis (Zhu Zhijian et al., 2007).
Spectroscopic Studies
The compound has been used in spectroscopic studies to understand molecular interactions. Doddrell et al. (1972) explored long-range carbon-fluorine scalar coupling in fluorinated aromatic compounds, including this compound derivatives, revealing insights into the electronic structure of these molecules (Doddrell et al., 1972).
Enantioselective Sensing
This compound derivatives have been applied in enantioselective sensing. Mei and Wolf (2004) developed a chiral 1,8-diacridylnaphthalene-derived fluorosensor for sensing a variety of chiral carboxylic acids, including amino acids, demonstrating the versatility of these compounds in analytical applications (Mei & Wolf, 2004).
Pharmaceutical Analysis
In pharmaceutical analysis, derivatives of this compound have been used as fluorogenic labeling agents. Gatti et al. (1990) investigated the use of a derivative for labeling and detecting biologically important thiols via high-performance liquid chromatography (Gatti et al., 1990).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 4-Fluoronaphthalene-1,6-diol are not available in the search results, it’s worth noting that naphthalene derivatives are considered excellent candidates for the construction of organic electronic appliances due to their strong fluorescence, electroactivity, and photostability .
Eigenschaften
IUPAC Name |
4-fluoronaphthalene-1,6-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2/c11-9-3-4-10(13)7-2-1-6(12)5-8(7)9/h1-5,12-13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCHZWZWTRCBFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=C1O)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Fluorophenyl)-3-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2553155.png)
![(E)-N-(2-bromophenyl)-3-[4-[(4-bromophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2553159.png)



![4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one](/img/structure/B2553165.png)




![2-(benzo[d]isoxazol-3-yl)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide](/img/structure/B2553175.png)
![6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2553176.png)

